molecular formula C18H12BrNO5 B11352088 2-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

2-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11352088
M. Wt: 402.2 g/mol
InChI Key: UANJBRUPMMOWQL-UHFFFAOYSA-N
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Description

2-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a benzodioxin moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzodioxin moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization: The oxazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound, while oxidation and reduction reactions can modify the benzodioxin moiety.

Scientific Research Applications

2-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety and oxazole ring play crucial roles in these interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate stands out due to its unique combination of structural features. The presence of the oxazole ring, in particular, imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs .

Properties

Molecular Formula

C18H12BrNO5

Molecular Weight

402.2 g/mol

IUPAC Name

(2-bromophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H12BrNO5/c19-12-3-1-2-4-14(12)24-18(21)13-10-16(25-20-13)11-5-6-15-17(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2

InChI Key

UANJBRUPMMOWQL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)OC4=CC=CC=C4Br

Origin of Product

United States

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